molecular formula C16H16N6O3 B2577869 4-acetamido-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034558-95-5

4-acetamido-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2577869
CAS No.: 2034558-95-5
M. Wt: 340.343
InChI Key: IKSFHNYUCCDINT-UHFFFAOYSA-N
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Description

4-acetamido-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H16N6O3 and its molecular weight is 340.343. The purity is usually 95%.
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Scientific Research Applications

Aromatic Polyamides and Thin Films

Aromatic polyamides containing oxadiazole units and acetoxybenzamide groups have been synthesized, showing good thermal stability and the ability to be cast into thin, flexible films with significant mechanical strength. These materials demonstrate potential applications in high-performance polymer industries due to their thermal and mechanical properties (Sava et al., 2003).

Heterocyclic Compound Synthesis

Research into the synthesis of 1-amino-1,3,5-triazine-2,4,6-triones from oxadiazol-one derivatives highlights a method for producing triazine derivatives, which have various applications in medicinal chemistry and drug design due to their structural diversity (Chau et al., 1997).

Novel Heterocyclic Compounds

The utility of activated nitriles in synthesizing new thiazole, pyrazole, oxazole, and other heterocyclic compounds has been explored, indicating the potential for these compounds in developing new pharmaceuticals and materials (Fadda et al., 2012).

Antimicrobial Activities

Some new thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moiety have been synthesized and evaluated for antimicrobial activities. These studies are crucial for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Gouda et al., 2010).

In Silico Drug-likeness Prediction

A study synthesized a library of compounds for in vitro antibacterial, antifungal, and antimycobacterial activities, alongside in silico ADME prediction, demonstrating the integration of synthetic chemistry and computational methods in drug development (Pandya et al., 2019).

Properties

IUPAC Name

4-acetamido-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-10(23)19-13-5-3-11(4-6-13)16(24)17-8-14-20-15(21-25-14)12-7-18-22(2)9-12/h3-7,9H,8H2,1-2H3,(H,17,24)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSFHNYUCCDINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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